3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione
Description
3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a phenyl group at position 1 and a 4-(dimethylamino)phenylamino substituent at position 2. This compound belongs to the dione family, characterized by a five-membered lactam ring with two ketone groups.
Properties
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-20(2)14-10-8-13(9-11-14)19-16-12-17(22)21(18(16)23)15-6-4-3-5-7-15/h3-11,16,19H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRNDGTURHLRLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione typically involves the reaction of 4-(dimethylamino)aniline with maleic anhydride, followed by cyclization. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction temperature is maintained at around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways that regulate cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between 3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione and structurally related compounds from the evidence:
Key Observations:
Core Structure Differences: The target compound’s pyrrolidine-2,5-dione core (5-membered ring) differs from piperazine-2,5-diones (6-membered ring with two nitrogen atoms) in . Compared to pyrrole-2,5-diones (e.g., fluoroimide in ), the pyrrolidine backbone incorporates a saturated ring, enhancing stability but reducing aromatic conjugation .
Substituent Effects: The dimethylamino group in the target compound and analogs acts as an electron donor, increasing solubility in polar solvents (e.g., DMF or methanol) compared to halogenated derivatives like fluoroimide . Benzylidene substituents in compounds enable π-conjugation, making them suitable for optical sensors, whereas the target compound’s phenylamino group may favor hydrogen bonding in biological systems .
Thermal Stability :
- Melting points of analogous compounds correlate with molecular symmetry and substituent bulk. For example, the acetylated piperazine-2,5-dione in melts at 210°C due to rigid acetyl groups, while benzylidene derivatives exhibit lower melting points (96°C) due to reduced crystallinity .
Biological Activity
3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.
Structural Characteristics
The compound features a pyrrolidine ring, a dimethylamino group, and a phenyl group. These structural elements contribute to its solubility and interaction with various biological targets. The presence of the dimethylamino group enhances its pharmacological potential by facilitating interactions with receptors and enzymes within biological systems.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-(dimethylamino)aniline with maleic anhydride, followed by cyclization under controlled conditions. Common solvents used include dichloromethane and toluene, with reaction temperatures maintained between 60-80°C. Industrial production may utilize continuous flow reactors to improve efficiency and yield.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that it can reduce the viability of various cancer cell lines, including A549 (lung cancer) and HCT116 (colorectal cancer). The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12.5 | Induction of apoptosis |
| HCT116 | 10.0 | Inhibition of cell proliferation |
| MCF-7 (Breast) | 15.0 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens. However, studies indicate limited effectiveness against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) exceeding 64 µg/mL .
Table 2: Antimicrobial Activity Results
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Escherichia coli | >64 | No activity |
| Klebsiella pneumoniae | >64 | No activity |
| Staphylococcus aureus | >32 | Weak activity |
Case Studies
Several studies have investigated the biological implications of this compound:
- Study on A549 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability (66% at IC50), suggesting potent anticancer effects compared to control groups .
- Antimicrobial Evaluation : Another research effort focused on evaluating the compound against multidrug-resistant strains but found no significant antimicrobial activity, indicating a need for further modifications to enhance efficacy against such pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
